1-Methyl-2,3,4,5,6-pentanitrobenzene
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Overview
Description
1-Methyl-2,3,4,5,6-pentanitrobenzene is an organic compound characterized by a benzene ring substituted with a methyl group and five nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3,4,5,6-pentanitrobenzene can be synthesized through a multi-step nitration process. The starting material, toluene, undergoes successive nitration reactions using a mixture of concentrated nitric acid and sulfuric acid. Each nitration step introduces additional nitro groups to the benzene ring, ultimately yielding the pentanitro derivative .
Industrial Production Methods: Industrial production of this compound follows similar nitration protocols but on a larger scale. The process involves careful control of reaction conditions, such as temperature and acid concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3,4,5,6-pentanitrobenzene primarily undergoes electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups. These reactions include nitration, halogenation, and sulfonation .
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at temperatures below 50°C.
Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Sulfonation: Sulfur trioxide or concentrated sulfuric acid.
Major Products: The major products of these reactions are further substituted benzene derivatives, where the nitro groups direct incoming substituents to specific positions on the ring .
Scientific Research Applications
1-Methyl-2,3,4,5,6-pentanitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2,3,4,5,6-pentanitrobenzene involves its interaction with electrophiles and nucleophiles. The nitro groups on the benzene ring create electron-deficient sites, making the compound highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another highly nitrated benzene derivative used in explosives.
1,3,5-Trinitrobenzene: Known for its use in chemical synthesis and as an explosive.
2,4-Dinitrotoluene: Used in the production of polyurethane foams and as an intermediate in chemical synthesis.
Uniqueness: 1-Methyl-2,3,4,5,6-pentanitrobenzene is unique due to its high degree of nitration, which imparts distinct chemical properties and reactivity compared to other nitrated benzene derivatives. Its specific substitution pattern also influences its reactivity and applications.
Properties
CAS No. |
73334-00-6 |
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Molecular Formula |
C7H3N5O10 |
Molecular Weight |
317.13 g/mol |
IUPAC Name |
1-methyl-2,3,4,5,6-pentanitrobenzene |
InChI |
InChI=1S/C7H3N5O10/c1-2-3(8(13)14)5(10(17)18)7(12(21)22)6(11(19)20)4(2)9(15)16/h1H3 |
InChI Key |
JMUOJQGOPLEWJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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